N-(3-chloro-4-methylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide
Description
This compound features a 1,2,4-triazolo[4,3-a]pyrazin-3(2H)-one core substituted at position 8 with a 3-methylpiperidin-1-yl group.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN6O2/c1-13-4-3-8-25(11-13)18-19-24-27(20(29)26(19)9-7-22-18)12-17(28)23-15-6-5-14(2)16(21)10-15/h5-7,9-10,13H,3-4,8,11-12H2,1-2H3,(H,23,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPJEXFFWNCGLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC(=C(C=C4)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, mechanism of action, and its biological effects based on recent research findings.
Compound Overview
Molecular Formula: C20H23ClN6O2
Molecular Weight: 414.90 g/mol
CAS Number: Not available
IUPAC Name: this compound
Structure and Properties
The compound features a triazole and pyrazine core structure that is often associated with diverse biological activities. The presence of the chloromethylphenyl and piperidine moieties contributes to its pharmacological properties.
While the precise mechanism of action for this compound remains to be fully elucidated, it is believed to interact with various molecular targets within cells. The triazole and pyrazine rings may influence enzyme activity or receptor interactions, potentially leading to anti-cancer effects or modulation of other biological pathways.
Anticancer Potential
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- In vitro Studies: Research indicates that compounds containing similar scaffolds exhibit significant cytotoxicity against various cancer cell lines. For example, a related compound demonstrated IC50 values in the low micromolar range against breast cancer cells .
- In vivo Efficacy: Animal models have shown that such compounds can inhibit tumor growth significantly when administered at appropriate doses .
Other Biological Activities
Apart from anticancer properties, compounds in this class may exhibit:
- Antimicrobial Activity: Some derivatives have shown effectiveness against specific bacterial strains.
- Anti-inflammatory Effects: Certain studies indicate potential in reducing inflammation markers in cellular assays.
Data Table: Biological Activity Summary
Case Study 1: Screening for Anticancer Activity
In a study conducted by Fayad et al., a library of compounds was screened for anticancer activity using multicellular spheroids as a model system. The compound exhibited promising results in inhibiting spheroid growth compared to controls, suggesting its potential as an anticancer agent .
Case Study 2: Mechanistic Insights
A detailed investigation into the mechanism revealed that similar compounds could induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression .
Scientific Research Applications
Anticancer Activity
Recent studies indicate that compounds with similar structural features exhibit promising anticancer properties. The piperidine and triazole components are known for their role in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. For example, compounds containing piperazine derivatives have been shown to interact with cyclin-dependent kinases (CDK), which are crucial for cell cycle regulation and cancer progression .
Antimicrobial Properties
Research has demonstrated that derivatives of triazole and pyrazine can exhibit antimicrobial activity against a range of pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .
Neurological Applications
The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. Piperidine derivatives have been explored for their effects on neurotransmitter systems, particularly in modulating dopamine and serotonin receptors, which could be beneficial in conditions like depression or schizophrenia .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry highlighted a series of piperidine-based compounds that showed significant inhibition of tumor growth in xenograft models. The lead compound demonstrated an IC50 value in the low micromolar range against several cancer cell lines, indicating strong anticancer potential .
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial efficacy, a derivative of the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed that the compound inhibited bacterial growth with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
The triazolopyrazine core is critical for activity. Structural analogs with alternative heterocycles exhibit distinct properties:
- Thiazolo-triazolopyrimidin Core (): N-(2-chloro-4-methylphenyl)-2-[3-oxo-8-(pyrrolidin-1-yl)[1,3]thiazolo[5,4-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide replaces the triazolopyrazine with a thiazolo-triazolopyrimidin system.
Substituent Modifications
Acetamide Side Chain
Variations in the phenyl ring substituents influence lipophilicity and steric effects:
- N-(3-Isopropylphenyl) Analog (): Substitution with a bulky 3-isopropylphenyl group (vs. Molecular weight: 485.59 g/mol (C₂₇H₃₁N₇O₂) .
- N-(3-(Methylsulfanyl)phenyl) Analog ():
The methylsulfanyl group introduces sulfur, enhancing polarizability and hydrogen-bonding capacity. Molecular formula: C₂₂H₂₅N₇O₂S (average mass: 475.57 g/mol) .
Piperazine/Piperidine Substituents
Comparative Data Table
Implications of Structural Differences
- Electronic Effects : Sulfur in the methylsulfanyl analog () may increase metabolic stability compared to halogenated derivatives .
- Target Binding : The piperazinyl group in ’s compound could enhance interactions with serotonin or dopamine receptors due to aromaticity, whereas the aliphatic 3-methylpiperidinyl group in the target compound may favor selectivity for enzymes like kinases .
Methodological Considerations in Compound Comparison
As noted in , structural similarity metrics (e.g., Tanimoto coefficient) are critical for virtual screening. The target compound and its analogs share >70% scaffold similarity, suggesting overlapping biological targets. However, minor substituent changes can drastically alter activity, as seen in , where nitro group positioning determined antimycobacterial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
